molecular formula C12H13ClN4O6 B12539548 Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 748158-88-5

Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate

Cat. No.: B12539548
CAS No.: 748158-88-5
M. Wt: 344.71 g/mol
InChI Key: LPKJMNYWXNFMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a hydrazone derivative characterized by a 4-chloro substituent on the butanoate backbone and a 2,4-dinitrophenyl hydrazine moiety. This compound is synthesized via condensation reactions between a β-ketoester and 2,4-dinitrophenylhydrazine under reflux conditions in ethanol, a method consistent with hydrazone formation protocols . Key spectral features include IR absorption bands for NH (~3200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) and distinct NMR shifts for the ethyl ester and hydrazone protons .

Properties

CAS No.

748158-88-5

Molecular Formula

C12H13ClN4O6

Molecular Weight

344.71 g/mol

IUPAC Name

ethyl 4-chloro-3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate

InChI

InChI=1S/C12H13ClN4O6/c1-2-23-12(18)5-8(7-13)14-15-10-4-3-9(16(19)20)6-11(10)17(21)22/h3-4,6,15H,2,5,7H2,1H3

InChI Key

LPKJMNYWXNFMSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCl

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Condensation in Protic Solvents

The most straightforward method involves refluxing ethyl 4-chloro-3-oxobutanoate with DNPH in acidic protic solvents like ethanol or methanol. This approach mirrors the synthesis of analogous hydrazones described in studies involving β-keto esters. For instance, 2,4-dinitrophenylhydrazones are typically prepared by dissolving DNPH in methanol containing concentrated sulfuric acid (Brady’s reagent), followed by the addition of the carbonyl compound.

In a representative procedure, ethyl 4-chloro-3-oxobutanoate (1.0 equiv) is added to a solution of DNPH (1.1 equiv) in methanol acidified with H₂SO₄. The mixture is refluxed for 2–4 hours, yielding a yellow-orange precipitate. Filtration and recrystallization from ethanol afford the pure product. This method achieves yields of 65–80%, depending on substrate purity and reaction time.

Key Variables:

  • Acid Concentration: Optimal H₂SO₄ concentration (5–10% v/v) ensures protonation of the carbonyl oxygen, enhancing electrophilicity.
  • Solvent Choice: Methanol outperforms ethanol due to better DNPH solubility, though ethanol reduces side reactions.

Solvent-Free and Ionic Liquid-Mediated Synthesis

Recent advances emphasize solvent-free or ionic liquid (IL)-mediated routes to improve sustainability. For example, Knoevenagel condensations of ethyl 4-chloro-3-oxobutanoate in ILs like [bmim(NTf₂)] (1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide) reduce reaction times to 0.5–2 hours at room temperature. Although developed for aldehydes, this protocol is adaptable to DNPH reactions.

In a typical setup, DNPH and ethyl 4-chloro-3-oxobutanoate are mixed in [bmim(NTf₂)] with a morpholine/acetic acid catalyst. The IL stabilizes intermediates via hydrogen bonding and polar interactions, achieving yields of 70–85%. This method eliminates volatile organic solvents and facilitates IL recycling, aligning with green chemistry principles.

Advantages Over Conventional Methods:

  • Reduced Energy Input: Reactions proceed at 25–30°C vs. reflux conditions.
  • Higher Yields: ILs suppress side reactions like hydrolysis of the chloroacetyl group.

Microwave-Assisted and Catalytic Acceleration

Microwave irradiation and heterogeneous catalysis further enhance efficiency. A study on analogous hydrazones demonstrated that microwave-assisted reactions in DMF reduce synthesis times from hours to minutes. For instance, combining ethyl 4-chloro-3-oxobutanoate, DNPH, and a catalytic amount of montmorillonite K10 clay under microwave irradiation (100°C, 150 W) achieves 90% conversion in 15 minutes.

Catalytic Systems:

  • Acid Clays: Montmorillonite K10 provides Brønsted acid sites, accelerating imine formation.
  • Enzymatic Catalysis: Ketoreductase and glucose dehydrogenase systems, though primarily used for asymmetric reductions, could theoretically stabilize intermediates in hydrazone synthesis.

Purification and Characterization Protocols

Crude products are purified via recrystallization or column chromatography. Ethyl acetate/hexane (3:7) is effective for recrystallization, while silica gel chromatography with ethyl acetate gradients resolves stereoisomers. Characterization relies on:

  • Spectroscopy:
    • IR: C=O stretch at 1730 cm⁻¹ (ester), C=N stretch at 1600–1620 cm⁻¹.
    • ¹H NMR: δ 1.3 (t, 3H, CH₂CH₃), δ 4.2 (q, 2H, CH₂CH₃), δ 8.2–8.9 (m, 3H, aromatic).
  • Melting Point: 140–145°C (lit. 142°C for analogous compounds).

Comparative Analysis of Synthetic Routes

The table below contrasts key methods:

Method Conditions Yield (%) Time Advantages
Acid-Catalyzed Reflux MeOH/H₂SO₄, reflux 65–80 2–4 h Simple setup, high reproducibility
Ionic Liquid [bmim(NTf₂)], rt 70–85 0.5–2 h Solvent-free, recyclable ILs
Microwave-Assisted DMF, montmorillonite K10, MW 85–90 15 min Rapid, energy-efficient

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of dinitrophenyl oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is primarily recognized for its potential as an antitumor agent.

Anticancer Activity

Recent studies have indicated that derivatives of hydrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the dinitrophenyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, a study demonstrated that similar hydrazone derivatives showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) .

Agricultural Applications

This compound has also been investigated for its pesticidal properties.

Pesticidal Utility

Research has shown that compounds containing hydrazine moieties can act as effective pesticides against a variety of agricultural pests. The compound's structure suggests potential activity against insects and nematodes, making it a candidate for developing new agrochemicals .

Efficacy Studies

Field trials have indicated that formulations containing similar hydrazine derivatives significantly reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides . This selectivity is essential for sustainable agricultural practices.

Case Study 1: Antitumor Activity

In a controlled laboratory setting, researchers synthesized various hydrazone derivatives, including this compound. The study reported a notable reduction in cell viability in treated cancer cell lines compared to untreated controls, highlighting the compound's potential as an anticancer agent .

Case Study 2: Pesticidal Efficacy

A field study evaluated the effectiveness of hydrazine-based pesticides on common agricultural pests such as aphids and nematodes. Results indicated a significant decrease in pest populations within two weeks of application, suggesting that this compound could be developed into a viable pest management solution .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the dinitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Yield (%) Melting Point (°C) Key Properties/Applications
Target Compound 2,4-Dinitrophenyl, 4-Cl N/A N/A IR: NH, C=O; Potential antimicrobial
Ethyl (2E)-3-Oxo-2-(4-nitrophenyl)butanoate (1d) 4-Nitrophenyl 70 120–122 High UV absorption
Ethyl (2E)-3-Oxo-2-(3,4-dichlorophenyl)butanoate (1b) 3,4-Dichlorophenyl 62 100–102 NMR: δH 1.28–1.38 (t), 3.88–3.98 (q)
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate 2,4-Dichlorophenyl N/A N/A Molar mass: 275.13 g/mol
Fe(II) Complex (Schiff base) 2,4-Dinitrophenyl ligand N/A N/A Octahedral structure, paramagnetic

Analysis of Substituent Effects

  • Electron-Withdrawing Groups (NO₂, Cl): Increase melting points and polarity due to enhanced dipole-dipole interactions (e.g., 1d: 120–122°C vs. 1b: 100–102°C) . Improve stability in coordination complexes (e.g., Fe(II) complex with 2,4-dinitrophenyl ligand) .
  • Synthetic Yields :

    • Higher yields (e.g., 70% for 1d) correlate with electron-deficient aryl hydrazines, which react more efficiently with β-ketoesters .
  • Spectral Trends :

    • Nitro groups induce downfield shifts in NMR due to electron withdrawal.
    • IR spectra consistently show NH and C=O stretches across analogues .

Biological Activity

Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate, also known as ethyl 3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C12H14ClN4O6
  • Molecular Weight : 310.263 g/mol
  • Density : 1.41 g/cm³
  • Boiling Point : 445.9 °C
  • Flash Point : 223.5 °C

The compound features a dinitrophenyl hydrazone structure, which is known for its reactivity and ability to form stable complexes with various biological targets.

This compound exhibits its biological activity primarily through:

  • Antioxidant Activity : The presence of the dinitrophenyl group enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : Research indicates that it may act as a reversible inhibitor of certain enzymes involved in metabolic pathways, impacting cellular processes.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating a potent antitumor effect (ResearchGate ).

Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit carbonic anhydrase activity in vitro, with a Ki value indicating moderate potency. This inhibition could lead to therapeutic applications in conditions like glaucoma and edema (MDPI ).

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stressResearchGate
AntitumorInduces apoptosis in cancer cells; IC50 = 10-30 µMJournal of Medicinal Chemistry
Enzyme InhibitionModerate inhibitor of carbonic anhydraseMDPI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.